2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride is a compound that belongs to the isoindoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
The compound can be synthesized through various chemical reactions involving isoindoline derivatives and tetrahydrofuran. Isoindolines are often obtained from precursors such as phthalic anhydride and amines, while tetrahydrofuran is commonly used as a solvent or reactant in organic synthesis due to its favorable properties.
2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride is classified as an organic compound, specifically an isoindoline derivative. It may also be categorized under heterocyclic compounds due to the presence of nitrogen in its structure.
The synthesis of 2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride typically involves the following steps:
The synthesis can involve various reagents and conditions, including:
The molecular structure of 2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride features:
Key molecular data includes:
The compound can undergo various chemical reactions, including:
Reactions involving this compound are often characterized by:
The mechanism of action for 2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride in biological systems may involve:
Research into similar compounds suggests that isoindolines can exhibit various biological activities, including anti-inflammatory and anti-cancer effects, although specific data for this compound may require further investigation.
Key physical properties include:
Chemical properties may include:
Relevant analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide insights into the compound's structure and purity.
2-((Tetrahydrofuran-2-yl)methyl)isoindoline hydrochloride has potential applications in:
This compound exemplifies the ongoing interest in isoindoline derivatives for their diverse pharmacological profiles and potential therapeutic applications. Further research could elucidate specific mechanisms and broaden its application scope in medicinal chemistry.
Isoindoline scaffolds are typically constructed via intramolecular cyclization or transition-metal-catalyzed reactions. A prominent method involves the N-alkylation of phthalimide precursors followed by hydrazinolysis to unmask the isoindoline core. For the target compound, lithiation of 2-methylfuran at −78°C using n-BuLi in THF, followed by epoxide ring-opening with (S)-epichlorohydrin, yields a chlorohydrin intermediate (65% yield). Subsequent Mitsunobu inversion with N-hydroxyphthalimide (NHPI) and triphenylphosphine/DEAD affords a bicyclic adduct (75% yield), which undergoes hydrazine-mediated ring closure to form the isoindoline framework [3]. Alternative routes employ palladium-catalyzed aminations of o-halomethyl benzoates with tetrahydrofuran-2-ylmethanamine, achieving >90% regioselectivity [6].
The tetrahydrofuran (THF) moiety is introduced via nucleophilic substitutions or catalytic couplings. Chloride displacement in the chlorohydrin intermediate (from Section 1.1.1) with isoindoline generates the free base of the target compound. N-Boc protection of hydroxylaminoalkyl furan intermediates (e.g., 5) precedes NBS-mediated oxidation (1.5 equiv NBS, CH₂Cl₂, 50 min), yielding α,β-unsaturated ketones that cyclize to isoxazoline-THF hybrids (75% yield) [3]. For C-linked THF groups, Suzuki coupling of iodinated THF derivatives with isoindoline boronic esters under Pd(OAc)₂ catalysis achieves 80–85% efficiency [4].
Chiral THF integration leverages (S)-epichlorohydrin as a starting material to enforce stereocontrol. RuCl₃·xH₂O-catalyzed oxidative cleavage (0.02 equiv) of furan-derived intermediates with NaIO₄ in biphasic DCE/H₂O yields enantiopure aldehydes (>98% ee). These are reduced in situ with NaBH₄ to alcohols (e.g., 13, 50% yield) or oxidized to carboxylic acids (12, 50% yield) for downstream functionalization [3]. In situ chiral resolution using L-tartaric acid salts further enriches enantiopurity [6].
Table 1: Key Ring-Closure Strategies for Isoindoline-THF Hybrids
Method | Conditions | Key Intermediate | Yield | Stereoselectivity |
---|---|---|---|---|
Lithiation/Epoxide Opening | n-BuLi, THF, −78°C; (S)-epichlorohydrin | Chlorohydrin | 65% | Enantioselective |
Mitsunobu Cyclization | DEAD, PPh₃, NHPI, 60°C | Bicyclic Adduct | 75% | N/A |
NBS Oxidation/Cyclization | 1.5 equiv NBS, CH₂Cl₂, p-TSA cat. | α,β-Unsaturated Ketone | 75% | N/A |
Pd-Catalyzed Amination | Pd(OAc)₂, XPhos, K₃PO₄, toluene, 100°C | N-Aryl Isoindoline | 85% | Regioselective |
Solvent polarity critically impacts cyclization and coupling efficiency. THF optimizes lithiation and epoxide ring-opening due to its ability to stabilize organolithium intermediates, while DMF or NMP improves N-alkylation yields (from 60% to 88%) by enhancing nucleophile solubility [6]. For RuCl₃-catalyzed oxidative cleavage, a biphasic ethyl acetate/acetonitrile/water system (4:1:1) maximizes aldehyde yield (41%) by balancing oxidant solubility and product partitioning [3]. Temperature control is vital: reactions exceeding 60°C promote racemization of chiral THF centers, reducing ee by 15–20% [6]. Additives like p-TsOH (0.1 equiv) accelerate NBS-mediated furan oxidations by facilitating enolization, reducing reaction time from 120 to 50 min [3].
Isoindoline-THF hybrids are derivatized to improve target affinity:
Table 2: Bioactivity-Oriented Modifications of Isoindoline-THF Scaffolds
Modification | Reagents/Conditions | Product Class | Biological Target | Key Outcome |
---|---|---|---|---|
Amide Coupling | HATU, DIPEA, DMF, rt | Acetamide Conjugates | EGFR | IC₅₀: 0.8–1.2 µM [7] |
Azide Reduction | NaN₃, DMSO, 60°C | Azido Derivatives | Anticancer Agents | Precursor to triazoles |
Heterocycle Fusion | CuI, proline, K₂CO₃, DMSO, 80°C | Benzimidazole-Isoindoline | Hsp90β | Kd: 180 nM [4] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0